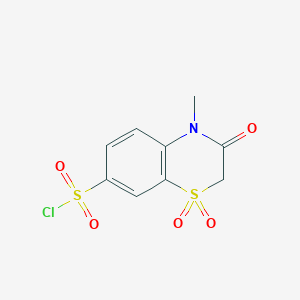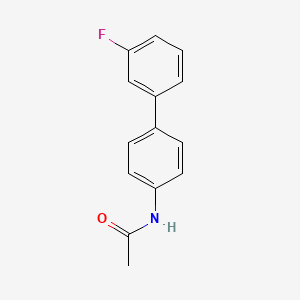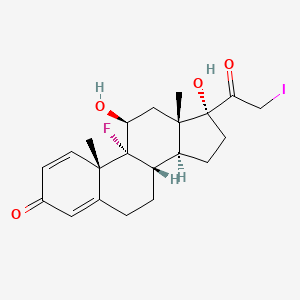![molecular formula C23H18Cl3N5O B13405900 [5-(4,6-Dichloro-1,3,5-triazin-2-yl)benzo[a]phenoxazin-9-ylidene]-diethylazanium;chloride](/img/structure/B13405900.png)
[5-(4,6-Dichloro-1,3,5-triazin-2-yl)benzo[a]phenoxazin-9-ylidene]-diethylazanium;chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[5-(4,6-Dichloro-1,3,5-triazin-2-yl)benzo[a]phenoxazin-9-ylidene]-diethylazanium;chloride is a complex organic compound that belongs to the class of triazine derivatives. These compounds are known for their diverse applications in various fields, including chemistry, biology, and industry. The compound is characterized by its unique structure, which includes a triazine ring and a phenoxazinylidene moiety, making it a subject of interest for researchers.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [5-(4,6-Dichloro-1,3,5-triazin-2-yl)benzo[a]phenoxazin-9-ylidene]-diethylazanium;chloride typically involves the reaction of cyanuric chloride with various amines and phenoxazinylidene derivatives. One common method involves the nucleophilic substitution of cyanuric chloride with 4-aminobenzoic acid, followed by further reactions with diethylamine and phenoxazinylidene derivatives . The reaction conditions often include the use of sodium carbonate as an acid scavenger and maintaining the temperature in an ice bath to control the reaction rate .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as microwave irradiation can be employed to reduce reaction times and improve product quality .
Analyse Des Réactions Chimiques
Types of Reactions
[5-(4,6-Dichloro-1,3,5-triazin-2-yl)benzo[a]phenoxazin-9-ylidene]-diethylazanium;chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: This is a common reaction for triazine derivatives, where the chlorine atoms are replaced by nucleophiles such as amines.
Oxidation and Reduction: The compound can undergo redox reactions, particularly involving the phenoxazinylidene moiety.
Condensation Reactions: These reactions can form more complex structures by combining with other aromatic compounds.
Common Reagents and Conditions
Common reagents used in these reactions include sodium carbonate, diethylamine, and various phenoxazinylidene derivatives. Reaction conditions often involve controlled temperatures and the use of solvents like dioxane .
Major Products Formed
The major products formed from these reactions include various substituted triazine derivatives and phenoxazinylidene compounds, which can have applications in different fields .
Applications De Recherche Scientifique
Chemistry
In chemistry, [5-(4,6-Dichloro-1,3,5-triazin-2-yl)benzo[a]phenoxazin-9-ylidene]-diethylazanium;chloride is used as a precursor for synthesizing other complex organic molecules.
Biology and Medicine
The compound has shown promise in biological and medicinal research due to its antimicrobial and antiviral properties. Studies have demonstrated its effectiveness against various bacterial strains, including multidrug-resistant pathogens .
Industry
In the industrial sector, this compound is used in the production of dyes and pigments due to its vibrant color and stability. It is also explored for use in organic electronics and semiconductors .
Mécanisme D'action
The mechanism of action of [5-(4,6-Dichloro-1,3,5-triazin-2-yl)benzo[a]phenoxazin-9-ylidene]-diethylazanium;chloride involves its interaction with cellular components. The triazine ring can interact with nucleic acids, while the phenoxazinylidene moiety can participate in redox reactions, leading to the generation of reactive oxygen species (ROS). These interactions can disrupt cellular processes, leading to antimicrobial and antiviral effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(4,6-Dichloro-1,3,5-triazin-2-yl)-N,N-diethylaniline
- 4,6-Dichloro-1,3,5-triazin-2-ylamino-benzoic acid
Uniqueness
Compared to similar compounds, [5-(4,6-Dichloro-1,3,5-triazin-2-yl)benzo[a]phenoxazin-9-ylidene]-diethylazanium;chloride stands out due to its unique combination of a triazine ring and a phenoxazinylidene moiety. This structure imparts distinct chemical and biological properties, making it a versatile compound for various applications .
Propriétés
Formule moléculaire |
C23H18Cl3N5O |
|---|---|
Poids moléculaire |
486.8 g/mol |
Nom IUPAC |
[5-(4,6-dichloro-1,3,5-triazin-2-yl)benzo[a]phenoxazin-9-ylidene]-diethylazanium;chloride |
InChI |
InChI=1S/C23H18Cl2N5O.ClH/c1-3-30(4-2)13-9-10-17-18(11-13)31-19-12-16(21-27-22(24)29-23(25)28-21)14-7-5-6-8-15(14)20(19)26-17;/h5-12H,3-4H2,1-2H3;1H/q+1;/p-1 |
Clé InChI |
GCXRSLSNVJDKMV-UHFFFAOYSA-M |
SMILES canonique |
CC[N+](=C1C=CC2=NC3=C(C=C(C4=CC=CC=C43)C5=NC(=NC(=N5)Cl)Cl)OC2=C1)CC.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[4-(3-Acetyltetrahydro-1(2H)-pyrimidinyl)butyl]-acetamide](/img/structure/B13405831.png)
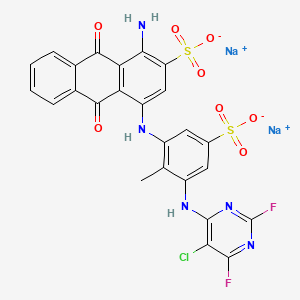
![5-Fluoro-2-[(2-methyl-1H-imidazol-1-yl)methyl]aniline](/img/structure/B13405837.png)

![(1S,2S,4S,6R,8S,11R,12S,15S,16S)-2,15,16-trimethyl-5-thiapentacyclo[9.7.0.02,8.04,6.012,16]octadecan-15-ol](/img/structure/B13405850.png)

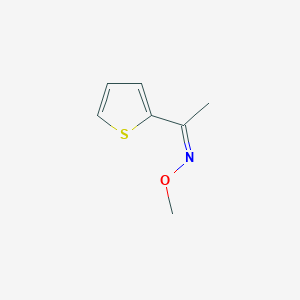
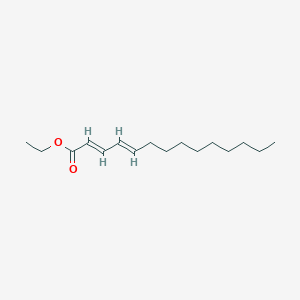
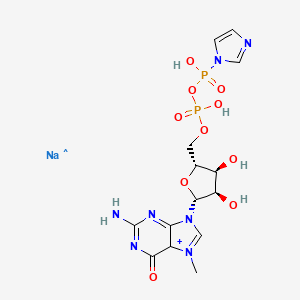
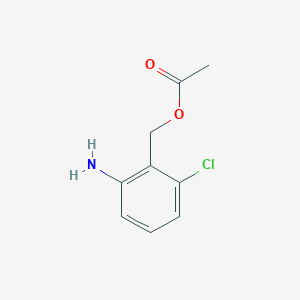
![[(3S,8S,9S,10R,13S,14S,17S)-17-(hydroxymethyl)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B13405892.png)
